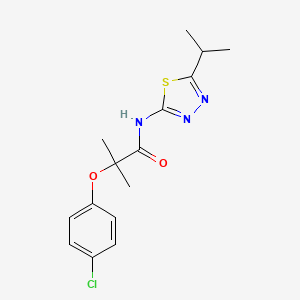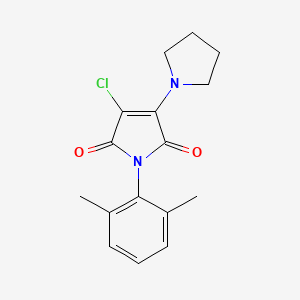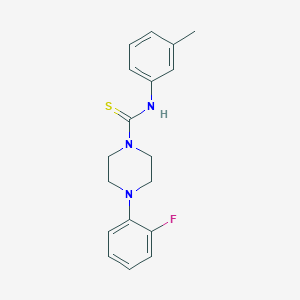![molecular formula C16H16ClN3O2 B5877628 N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide](/img/structure/B5877628.png)
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide, also known as BCI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCI is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and survival.
Mecanismo De Acción
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in various cellular processes such as cell growth, differentiation, and survival. The inhibition of CK2 by this compound leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell growth and the reduction of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In immune cells, this compound reduces the production of inflammatory cytokines and chemokines. In neurons, this compound protects against oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide in lab experiments is its specificity for CK2, which allows for the selective inhibition of this enzyme. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide. One direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases such as viral infections and metabolic disorders. Additionally, the use of this compound as a tool for studying the role of CK2 in various cellular processes can provide valuable insights into the mechanisms of these processes.
Métodos De Síntesis
The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide involves the reaction of 2-chloronicotinic acid with butyryl chloride, followed by the reaction of the resulting intermediate with 5-amino-2-chlorobenzamide. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-[5-(butyrylamino)-2-chlorophenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-4-15(21)19-12-6-7-13(17)14(9-12)20-16(22)11-5-3-8-18-10-11/h3,5-10H,2,4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFVKMMOPJDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)


![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)
![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)


![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)
![6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5877610.png)

![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

